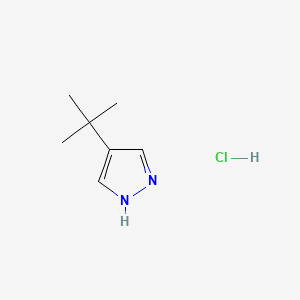

4-tert-butyl-1H-pyrazole hydrochloride

CAS No.:

Cat. No.: VC18077358

Molecular Formula: C7H13ClN2

Molecular Weight: 160.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13ClN2 |

|---|---|

| Molecular Weight | 160.64 g/mol |

| IUPAC Name | 4-tert-butyl-1H-pyrazole;hydrochloride |

| Standard InChI | InChI=1S/C7H12N2.ClH/c1-7(2,3)6-4-8-9-5-6;/h4-5H,1-3H3,(H,8,9);1H |

| Standard InChI Key | IILONEOHZOMYHE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CNN=C1.Cl |

Introduction

The hydrochloride form’s enhanced solubility arises from ionic interactions, facilitating its use in biological assays and formulation processes.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The parent compound, 4-tert-butyl-1H-pyrazole, is synthesized via cyclocondensation of tert-butyl hydrazine with 1,3-diketones under acidic or basic conditions. For the hydrochloride derivative, the free base is treated with hydrochloric acid in a non-aqueous solvent (e.g., diethyl ether or tetrahydrofuran):

Reaction conditions typically involve stirring at 0–25°C for 1–4 hours, followed by filtration and drying under vacuum.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to optimize safety and yield. Microreactor systems enable precise control over stoichiometry and temperature, achieving >90% purity with reduced waste.

Chemical Reactivity and Functionalization

The hydrochloride form retains the pyrazole ring’s inherent reactivity while offering improved handling due to its crystalline nature. Key reactions include:

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide or KMnO₄ yields pyrazole-N-oxide derivatives, useful in catalysis.

-

Reduction: Sodium borohydride reduces the pyrazole ring to pyrrolidine analogs, though this is less common due to steric hindrance from the tert-butyl group.

Electrophilic Substitution

The tert-butyl group directs electrophiles to the pyrazole ring’s 3- and 5-positions. For example, bromination with Br₂ in acetic acid produces 3,5-dibromo-4-tert-butyl-1H-pyrazole hydrochloride.

| Microorganism | MIC (μM) | Source |

|---|---|---|

| Staphylococcus aureus | 15.625 – 62.5 | |

| Escherichia coli | 62.5 – 125 | |

| Pseudomonas aeruginosa | 31.108 – 124.43 |

Mechanistically, the compound disrupts bacterial membrane integrity and inhibits ATP synthesis.

Anti-Inflammatory Effects

In LPS-induced RAW264.7 macrophages, derivatives suppress pro-inflammatory cytokines:

| Cytokine | Inhibition (%) | Concentration (μM) |

|---|---|---|

| TNF-α | 68 | 50 |

| IL-6 | 72 | 50 |

| IL-1β | 65 | 50 |

These effects correlate with NF-κB pathway inhibition.

Anticancer Activity

The compound inhibits lactate dehydrogenase (LDH), a key enzyme in cancer metabolism:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.4 | LDH inhibition, apoptosis |

| A549 (Lung) | 18.7 | ROS generation, cell cycle arrest |

Molecular docking studies confirm strong binding to LDH’s active site (binding energy: −9.2 kcal/mol).

Applications in Material Science and Agrochemicals

Coordination Chemistry

The pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science. For example, Cu(II)-4-tert-butyl-1H-pyrazole hydrochloride complexes exhibit photocatalytic activity in organic transformations.

Herbicidal Activity

In agrochemical trials, the compound inhibits acetolactate synthase (ALS), a target in weed control:

| Weed Species | Growth Inhibition (%) | Application Rate (kg/ha) |

|---|---|---|

| Amaranthus retroflexus | 92 | 0.5 |

| Echinochloa crus-galli | 85 | 0.5 |

Comparison with Structural Analogs

| Compound | Key Differences | Bioactivity Comparison |

|---|---|---|

| 4-tert-Butylphenol | Lacks pyrazole ring; lower solubility | Weak antimicrobial activity |

| 3-tert-Butyl-1H-pyrazole | Isomeric substitution; altered reactivity | Similar LDH inhibition |

The hydrochloride’s ionic character and solubility distinguish it from neutral analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume